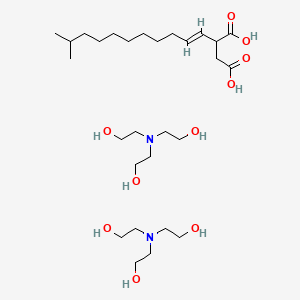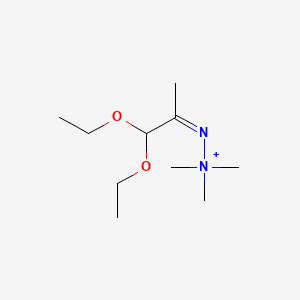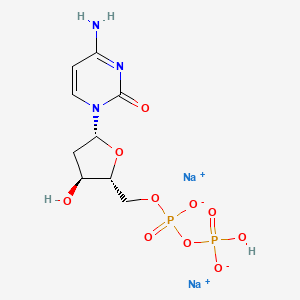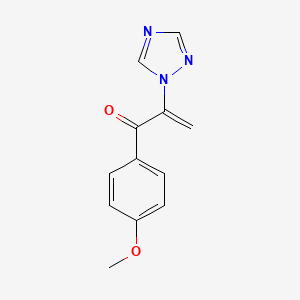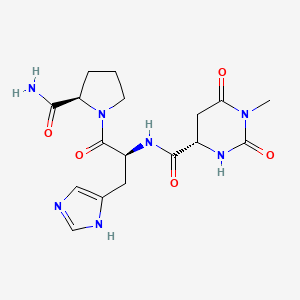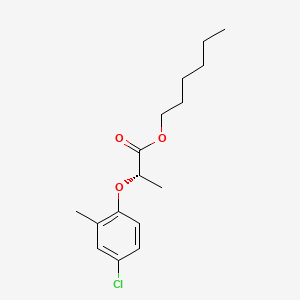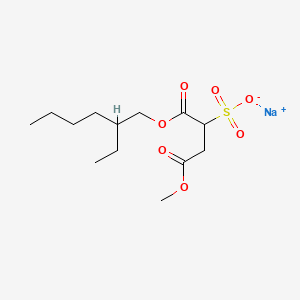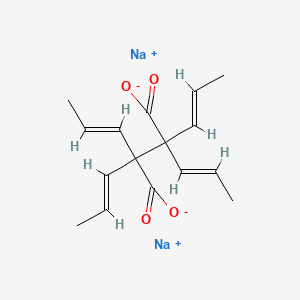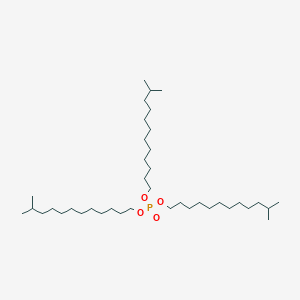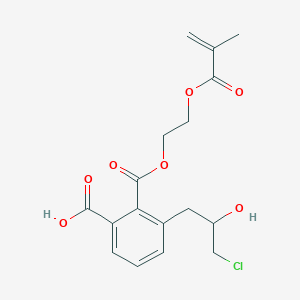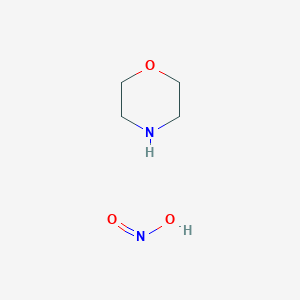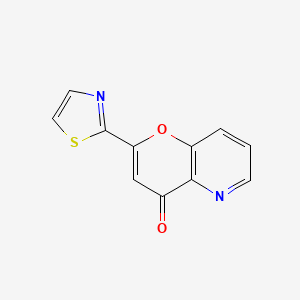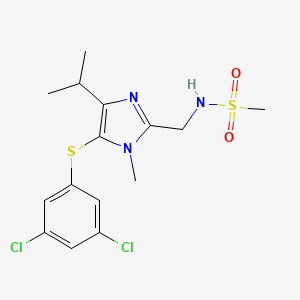
5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole is a complex organic compound with a unique structure that includes a dichlorophenylthio group, an isopropyl group, and a methanesulfonylaminomethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenylthio group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the dichlorophenylthio position.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. Its structure can be modified to create analogs with potential therapeutic applications.
Medicine
In medicine, the compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound’s functional groups may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents. Examples include:
Uniqueness
The uniqueness of 5-(3,5-Dichlorophenylthio)-4-isopropyl-2-methanesulfonylaminomethyl-1-methyl-1H-imidazole lies in its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
178979-78-7 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O2S2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C15H19Cl2N3O2S2/c1-9(2)14-15(23-12-6-10(16)5-11(17)7-12)20(3)13(19-14)8-18-24(4,21)22/h5-7,9,18H,8H2,1-4H3 |
Clé InChI |
PPGOCABVMWLCNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CNS(=O)(=O)C)C)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


